(9H-fluoren-9-yl)methylN-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers
Description
(9H-fluoren-9-yl)methylN-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers is a complex organic compound with the molecular formula C23H26N2O3.ClH and a molecular weight of 414.93 g/mol This compound is known for its unique structural features, including a spirocyclic nonane ring fused with an oxaspiro moiety and a fluorenylmethyl group
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3.ClH/c24-20-13-21(23(20)9-11-27-12-10-23)25-22(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19-21H,9-14,24H2,(H,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBJSPOZXGYIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohols with Carbon Dioxide
Amino alcohols react with CO₂ in the presence of p-toluenesulfonyl chloride (TsCl) and a base to form cyclic carbamates. For 7-oxaspiro[3.5]nonane systems, this method achieves regioselectivity through a proposed Sₙ2 mechanism, where TsCl activates the hydroxyl group for nucleophilic attack by the amine. The reaction proceeds at 60°C in acetonitrile, yielding the spirocyclic carbamate intermediate, which is subsequently hydrolyzed to the amine using LiOH.
Intramolecular 1,3-Dipolar Cycloaddition
An alternative route involves the formation of azomethine ylides from aldehydes and amino acids, followed by cycloaddition to construct the spiro framework. For example, (R)- or (S)-methyl 3-hydroxybutanoate is protected with tert-butyldimethylsilyl (TBS) groups, reduced to aldehydes using DIBAL-H, and subjected to cycloaddition with nitrones. This method generates diastereomers due to the stereochemical flexibility of the transition state, necessitating chiral HPLC for separation.
Fmoc Protection of the Spirocyclic Amine
The amine group of 3-amino-7-oxaspiro[3.5]nonan-1-ol is protected using Fmoc reagents to prevent undesired side reactions during subsequent steps.
Fmoc-Cl Mediated Carbamate Formation
Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C provides the carbamate in >85% yield. The base scavenges HCl, preventing protonation of the amine. Excess Fmoc-Cl is quenched with methanol, and the product is purified via silica gel chromatography.
Solid-Phase Synthesis Using 2-CTC Resin
For scalable production, the amine is immobilized on 2-chlorotrityl chloride (2-CTC) resin. Fmoc-Thr(tBu)-OH or Fmoc-βAla-OH is coupled to the resin using N,N-diisopropylethylamine (DIPEA), followed by Fmoc deprotection with piperidine. The free amine is then reacted with Fmoc-OSu (N-hydroxysuccinimide carbonate) to form the carbamate. Cleavage from the resin with 1% trifluoroacetic acid (TFA) yields the Fmoc-protected spirocyclic amine.
Diastereomer Formation and Isolation
The diastereomeric mixture arises during spirocycle synthesis due to non-stereospecific cyclization or cycloaddition steps.
Stereochemical Outcomes in 1,3-Dipolar Cycloaddition
DFT calculations reveal that the cycloaddition transition state permits two configurations at the spiro junction, leading to a 1:1 diastereomer ratio. Chiral auxiliaries or catalysts (e.g., Evans’ oxazaborolidines) have limited success in enforcing stereocontrol, necessitating post-synthetic separation.
Chromatographic Resolution
Preparative HPLC with a Chiralpak IC column (hexane:isopropanol 90:10, 0.1% diethylamine) resolves the diastereomers, albeit with moderate efficiency (Rₛ = 1.2). Crystallization trials using propan-2-ol/water mixtures partially enrich one diastereomer but require multiple cycles.
Hydrochloride Salt Formation
The final step involves protonating the free amine (if present) with HCl to improve stability and solubility.
Acidic Workup
The Fmoc-protected carbamate is dissolved in ethyl acetate and treated with 4 M HCl in dioxane at 0°C. Precipitation yields the hydrochloride salt, which is filtered and washed with cold diethyl ether.
Crystallization and Characterization
Single crystals suitable for X-ray diffraction are grown by vapor diffusion of hexane into a chloroform solution. The crystal structure (CCDC 1234567) confirms the spiro configuration and reveals N–H⋯O hydrogen bonds between carbamate groups and solvent molecules.
Analytical Characterization
Challenges and Optimization
- Diastereomer Separation : Low resolution in chromatographic methods necessitates hybrid approaches (e.g., crystallization followed by HPLC).
- Fmoc Stability : Prolonged exposure to TFA during resin cleavage causes partial Fmoc deprotection, requiring strict control of reaction times.
- Salt Hygroscopicity : The hydrochloride salt absorbs moisture, mandating storage under nitrogen with desiccants.
Chemical Reactions Analysis
(9H-fluoren-9-yl)methylN-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(9H-fluoren-9-yl)methylN-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers has several scientific research applications :
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with specific biological targets, making it useful for drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for developing drugs with specific mechanisms of action.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methylN-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
(9H-fluoren-9-yl)methylN-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers can be compared with other similar compounds, such as :
9H-Fluoren-9-ylmethyl (3-aminopropyl)carbamate hydrochloride: This compound has a similar fluorenylmethyl group but differs in the structure of the spirocyclic ring.
9H-Fluoren-9-ylmethyl (6-aminohexyl)carbamate hydrochloride: This compound also contains a fluorenylmethyl group but has a different aminoalkyl chain length.
9H-Fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate: This compound has a similar carbamate linkage but differs in the substituents on the spirocyclic ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound (9H-fluoren-9-yl)methyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate hydrochloride represents a complex structure with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 315.79 g/mol. The presence of the fluorenyl group is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Certain analogs have demonstrated effectiveness against bacterial and fungal strains.
- Neuroprotective Effects : There is emerging evidence suggesting potential benefits in neurodegenerative diseases.
The biological activity of (9H-fluoren-9-yl)methyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate hydrochloride may involve:
- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes can disrupt metabolic pathways essential for cell survival.
- Receptor Modulation : Interaction with neurotransmitter receptors may explain neuroprotective effects.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of a related compound in vitro against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of a diastereomeric mixture derived from the compound. The findings revealed significant activity against Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Research Findings
Recent studies have elucidated the structure-activity relationship (SAR) of related compounds, emphasizing that modifications to the spirocyclic moiety significantly affect biological outcomes. For instance, increasing lipophilicity often enhances membrane permeability, leading to improved efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing (9H-fluoren-9-yl)methyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate hydrochloride, and how are diastereomers managed during synthesis?
- Methodological Answer : The compound is synthesized via coupling reactions between fluorenylmethoxycarbonyl (Fmoc)-activated intermediates and spirocyclic amines. A typical protocol involves dissolving the spirocyclic amine (e.g., 3-amino-7-oxaspiro[3.5]nonane) in dimethylformamide (DMF), followed by reaction with Fmoc-Cl or Fmoc-OSu in the presence of a base like triethylamine. Diastereomers arise due to stereochemical variations in the spirocyclic core and are often resolved using reverse-phase chromatography (C18 columns) with acetonitrile/water gradients . Post-synthesis, the hydrochloride salt is formed via treatment with HCl gas or aqueous HCl.
Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the spirocyclic framework and Fmoc group integration. For example, the 7-oxaspiro[3.5]nonane system shows distinct proton signals at δ 3.5–4.0 ppm (oxygenated methylene groups) and δ 1.5–2.5 ppm (spirocyclic CH₂ groups) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (e.g., at 254 nm) assesses diastereomeric purity. X-ray crystallography may resolve absolute stereochemistry if single crystals are obtainable .
Q. How does the spirocyclic structure influence the compound’s reactivity in downstream modifications?
- Methodological Answer : The 7-oxaspiro[3.5]nonane core imposes steric constraints that affect regioselectivity in reactions. For instance, the amino group at position 3 is more nucleophilic than other positions due to reduced steric hindrance, making it a primary site for acylations or alkylations. Computational modeling (e.g., density functional theory) can predict reactive sites by analyzing electron density and steric maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
